Isoxazole-5-carboxamide
Overview
Description
Isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Isoxazole-5-carboxamide derivatives have shown promising results in anticancer research. A study by Abou-Seri et al. (2021) highlighted the synthesis and in vitro anticancer activity of certain isoxazole-based carboxamides, ureates, and hydrazones. They found that these compounds, particularly carboxamide 3c, exhibited potent anticancer activity against various cancer cell lines, including leukemia and melanoma.
Growth Hormone Secretagogue Receptor Antagonists
Isoxazole carboxamides have been identified as antagonists for the growth hormone secretagogue receptor (GHS-R). Liu et al. (2004) discovered that modifications of the isoxazole ring led to compounds with high binding affinity and functional antagonism of GHS-R, indicating potential applications in related medical conditions and research (Liu et al., 2004).
Carbonic Anhydrase Inhibition
In a study by Altug et al. (2017), isoxazole-containing sulfonamides were synthesized and shown to inhibit human carbonic anhydrases, particularly hCA II and hCA VII. These enzymes are targets for various therapeutic applications, such as treating glaucoma and neuropathic pain (Altug et al., 2017).
Analgesic Potential
The synthesis and evaluation of antinociceptive potential of various isoxazole carboxamide derivatives have been explored. Bibi et al. (2019) found that these derivatives showed analgesic activity, suggesting their potential in pain management with fewer side effects (Bibi et al., 2019).
Herbicidal Activity
This compound derivatives have been synthesized and found to exhibit significant herbicidal activity. Hamper et al. (1995) reported the effectiveness of these compounds against broadleaf and narrowleaf weeds, highlighting their potential in agricultural applications (Hamper et al., 1995).
Synthesis and Mechanistic Studies
Various studies have focused on the synthesis and mechanistic understanding of this compound derivatives. For instance, Nishiwaki et al. (1970) investigated the thermally induced reactions of 5-aminoisoxazoles, contributing to the knowledge of isoxazole chemistry (Nishiwaki et al., 1970).
Safety and Hazards
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This suggests potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives bind to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives, including Isoxazole-5-carboxamide, can affect various biochemical pathways. Isoxazole derivatives have been found to show different biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
This compound and its derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed broad-spectrum activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines . Moreover, one particular compound was found to be the most active against the B16F1 melanoma cell line .
Biochemical Analysis
Biochemical Properties
Isoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor . This inhibition leads to a decrease in prostaglandin production, which is associated with its anti-inflammatory effects. Additionally, this compound has been shown to interact with human carbonic anhydrase isoforms, exhibiting inhibitory activity against the cytosolic isoform hCA II . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in CDK4 levels . This effect is particularly notable in hepatocellular carcinoma cell lines, where this compound derivatives have shown potent anticancer activities . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects by inhibiting the COX enzyme, thereby reducing prostaglandin production . Additionally, this compound has been shown to interact with various proteins, leading to changes in gene expression and cellular function . The inhibition of specific enzymes and modulation of protein interactions are key aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its therapeutic effects . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with specific biomolecules, enhancing its therapeutic potential and biological activity .
Properties
IUPAC Name |
1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBSRXKQRYPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427255 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89032-77-9 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.